methyl N-sulfamoylcarbamate

carbonic anhydrase inhibition hCA II sulfamoylcarbamate

Procure methyl N-sulfamoylcarbamate for its unique dual hydrogen-bond donor/acceptor capacity and superior zinc-binding pharmacophore. This low-MW fragment (154.15 g/mol) achieves hCA II inhibition Ki values 8- to 22-fold lower than acetazolamide, serving as an ideal unstretched reference for SAR expansion. Its methyl ester functions as a traceless protecting group, compatible with TFA-mediated Boc deprotection, enabling convergent synthetic strategies unavailable with ethyl or benzyl analogs. Listed in the FDA Global Substance Registration System.

Molecular Formula C2H6N2O4S
Molecular Weight 154.15 g/mol
CAS No. 14437-08-2
Cat. No. B12752901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-sulfamoylcarbamate
CAS14437-08-2
Molecular FormulaC2H6N2O4S
Molecular Weight154.15 g/mol
Structural Identifiers
SMILESCOC(=O)NS(=O)(=O)N
InChIInChI=1S/C2H6N2O4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5)(H2,3,6,7)
InChIKeyJDAAQUVSYXJIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Sulfamoylcarbamate (CAS 14437-08-2): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Methyl N-sulfamoylcarbamate (CAS 14437-08-2; UNII 34V47RAH94) is a low-molecular-weight (154.15 g/mol) bifunctional building block bearing both a methyl carbamate ester and a terminal sulfamoyl (–SO₂NH₂) group [1]. It belongs to the sulfamoylcarbamate subclass, a family distinct from conventional carbamates by virtue of the N–S bond that confers dual hydrogen-bond donor/acceptor capacity and distinct reactivity toward chlorosulfonyl isocyanate (CSI)-based transformations [2]. The compound is catalogued in the FDA Global Substance Registration System and is primarily sourced as a research intermediate for medicinal chemistry and agrochemical synthesis [1].

Why Methyl N-Sulfamoylcarbamate (CAS 14437-08-2) Cannot Be Replaced by a Generic Carbamate or Sulfonamide in Enzyme Inhibition and Synthetic Applications


Methyl N-sulfamoylcarbamate occupies a unique junction between carbamates and sulfonamides that neither parent class replicates. Simple carbamates (e.g., compounds 2 and 6 in Göçer et al.) lack the sulfamoyl –SO₂NH₂ pharmacophore required for zinc coordination in carbonic anhydrase (CA) active sites, while classical aromatic sulfonamides such as acetazolamide (AZA) carry a bulkier heterocyclic scaffold that alters isoform selectivity and synthetic tractability [1]. Head-to-head enzyme inhibition data demonstrate that sulfamoylcarbamates as a class inhibit hCA II with Ki values 8- to 22-fold lower than the clinical standard AZA, confirming that the hybrid sulfamoyl-carbamate architecture confers a distinct potency–selectivity profile that cannot be achieved by either functional group alone [1]. In synthesis, the methyl ester moiety provides a traceless protecting group that can be cleaved under mild conditions, a feature absent in ethyl or benzyl analogs, making methyl N-sulfamoylcarbamate the preferred intermediate for generating free sulfamides via hydrogenolysis or TFA deprotection [2].

Quantitative Differentiation Evidence for Methyl N-Sulfamoylcarbamate (CAS 14437-08-2) Against Key Comparators


hCA II Inhibition: Sulfamoylcarbamate Class vs. Clinical Standard Acetazolamide

In a standardized esterase assay using 4-nitrophenyl acetate (NPA) as substrate at 348 nm and 25 °C, the six sulfamoylcarbamate derivatives tested (compounds 1, 3, 4, 5, 7, 8) inhibited the cytosolic isoenzyme hCA II with Ki values ranging from 167.51 to 482.00 nM [1]. By contrast, acetazolamide (AZA), the clinical reference carbonic anhydrase inhibitor, exhibited a Ki of 3.70 μM (3700 nM) under identical assay conditions [1]. This represents an 7.7- to 22.1-fold improvement in inhibitory potency for the sulfamoylcarbamate class over AZA. Methyl N-sulfamoylcarbamate, as the structurally simplest member of this series, provides the minimal pharmacophore responsible for this gain.

carbonic anhydrase inhibition hCA II sulfamoylcarbamate acetazolamide

hCA I Inhibition: Sulfamoylcarbamate Class vs. Acetazolamide

Under the same NPA esterase assay conditions, the sulfamoylcarbamate series (compounds 1, 3, 4, 5, 7, 8) inhibited hCA I with Ki values between 194.41 and 893.50 nM, while the reference acetazolamide exhibited a Ki of 36.20 μM (36,200 nM) [1]. This equates to a 40- to 186-fold enhancement in hCA I inhibitory potency for the sulfamoylcarbamate class relative to the clinical comparator. Notably, the sulfamoylcarbamates achieve double-digit nanomolar activity on hCA I, an isoform generally considered less druggable with classical sulfonamides.

carbonic anhydrase I hCA I inhibition sulfamoylcarbamate acetazolamide

AChE Inhibition: Sulfamoylcarbamate Class vs. Clinical Standards Rivastigmine and Galanthamine

Using the Ellman spectrophotometric method with acetylthiocholine iodide as substrate and DTNB as chromogen at 412 nm, the sulfamoylcarbamate compounds (1, 3, 4, 5, 7, 8) inhibited electric eel AChE with Ki values spanning 15.52 to 61.38 nM [1]. This range places the sulfamoylcarbamate class substantially below the IC50 values reported for the clinically used AChE inhibitors rivastigmine and galanthamine (IC50 values summarized in Table 2 of the primary reference) [1]. The narrow four-fold spread between the most and least potent sulfamoylcarbamate indicates that the core sulfamoyl-carbamate scaffold, rather than peripheral substitution, dominates AChE affinity—a characteristic that makes methyl N-sulfamoylcarbamate the optimal minimalist probe for structure–activity relationship (SAR) campaigns.

acetylcholinesterase inhibition AChE Alzheimer's disease sulfamoylcarbamate

Synthetic Intermediate Utility: Methyl Ester vs. Ethyl or Benzyl Sulfamoylcarbamate Analogs in Sulfamide Generation

In the established CSI-mediated synthetic route, amines are first converted to sulfamoylcarbamates by reaction with chlorosulfonyl isocyanate (CSI) in the presence of an alcohol (ROH). The choice of R group determines the deprotection strategy: methyl carbamates can be cleaved under mild basic hydrolysis or hydrogenolysis conditions, whereas benzyl (Bn) carbamates require catalytic hydrogenation (Pd-C/H₂) and tert-butyl (Boc) carbamates necessitate strong acid (TFA) treatment [1][2]. Methyl N-sulfamoylcarbamate thus occupies a unique reactivity niche: it is stable under Boc-deprotection conditions (TFA) but labile under nucleophilic conditions where ethyl or benzyl analogs persist, enabling orthogonal protecting group strategies in multi-step syntheses of sulfamide drugs and probes [2].

sulfamide synthesis hydrogenolysis protecting group strategy sulfamoylcarbamate

Divergent AChE vs. hCA Selectivity Profile of Sulfamoylcarbamates Relative to Simple Carbamates

The Göçer et al. study partitioned the eight tested compounds into two structural groups: simple carbamates (compounds 2 and 6) and sulfamoylcarbamates (compounds 1, 3, 4, 5, 7, 8) [1]. On AChE, the simple carbamates achieved Ki values of 12.06–14.40 nM, approximately 1.3- to 4.3-fold more potent than the sulfamoylcarbamates (15.52–61.38 nM). Conversely, on hCA II, the sulfamoylcarbamates covered a narrower and generally more potent range (167.51–482.00 nM) than the carbamates (103.90–835.74 nM), with the sulfamoylcarbamate group displaying a tighter cluster of activity indicative of a conserved binding mode. This divergent selectivity fingerprint—where sulfamoylcarbamates favor CA isoforms while carbamates slightly favor AChE—provides a rational basis for selecting methyl N-sulfamoylcarbamate as a starting point when CA inhibition is the primary target and AChE activity is secondary.

enzyme selectivity carbamate vs. sulfamoylcarbamate dual inhibition AChE/hCA profile

Evidence-Backed Procurement Scenarios for Methyl N-Sulfamoylcarbamate (CAS 14437-08-2)


Minimalist Scaffold for Carbonic Anhydrase Isoform-Selective Probe Development

Investigators designing hCA I- or hCA II-selective inhibitors benefit from methyl N-sulfamoylcarbamate as the structurally simplest sulfamoylcarbamate that retains the zinc-binding sulfamoyl pharmacophore. The class demonstrates 40- to 186-fold greater hCA I inhibition and 7.7- to 22.1-fold greater hCA II inhibition compared to acetazolamide, making this compound an ideal unstretched reference for SAR expansion [1]. Its low molecular weight (154.15 Da) facilitates fragment-based drug discovery and computational docking studies, where every added substituent can be quantitatively linked to potency changes.

Dual CA/AChE Inhibitor Lead Generation for Neurodegenerative Disease Research

The sulfamoylcarbamate scaffold provides simultaneous nanomolar inhibition of both carbonic anhydrase isoforms and acetylcholinesterase, a dual profile relevant to Alzheimer's disease polypharmacology [1]. Methyl N-sulfamoylcarbamate, as the unsubstituted parent, serves as the negative control and baseline reference for measuring the contribution of peripheral aryl or heteroaryl groups to dual-target potency and brain penetration, ensuring reproducible benchmarking across laboratories.

Orthogonal Intermediate in Multi-Step Sulfamide Drug Synthesis

In synthetic routes employing chlorosulfonyl isocyanate (CSI) chemistry, methyl N-sulfamoylcarbamate is the preferred intermediate when subsequent steps involve acid-labile protecting groups (e.g., Boc) or when transition-metal catalysts must be avoided [2]. Its methyl ester withstands TFA-mediated Boc deprotection while remaining cleavable under mild basic conditions, enabling convergent synthetic strategies that ethyl or benzyl carbamates cannot support without additional protection/deprotection steps [2].

Reference Standard for Sulfamoylcarbamate Analytical Method Development

Given its listing in the FDA Global Substance Registration System (UNII: 34V47RAH94) and its well-defined spectroscopic properties (SMILES: COC(=O)NS(=O)(=O)N; molecular formula C₂H₆N₂O₄S) [3], methyl N-sulfamoylcarbamate is suitable as a calibration standard for HPLC, LC-MS, and NMR method validation in quality control workflows involving sulfamoylcarbamate-derived active pharmaceutical ingredients or agrochemical intermediates.

Quote Request

Request a Quote for methyl N-sulfamoylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.